2-(Morpholin-4-yl)-benzo[h]chromen-4-one, also known as NU7026, is a small molecule inhibitor of DNA-dependent protein kinase (DNA-PK) PubChem: https://pubchem.ncbi.nlm.nih.gov/compound/2-Morpholin-4-yl-benzo_h_chromen-4-one. DNA-PK is a critical enzyme involved in the repair of double-strand DNA breaks, a type of DNA damage that can lead to cell death and cancer development ). By inhibiting DNA-PK, NU7026 has the potential to be a therapeutic agent for cancer treatment.
The key feature of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is its tricyclic structure []. It consists of a fused benzopyranone ring system, where a benzene ring is linked to a chromene ring (containing an oxygen atom). Attached to the second carbon of the chromene ring is a morpholine group, a five-membered heterocycle containing a nitrogen atom and an oxygen atom [].
Specific details regarding the synthesis of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one are not readily available in scientific literature. However, general synthetic routes for benzopyranones involve reactions like cyclization and condensation between various starting materials [].
The decomposition pathways for this compound are also not documented in available scientific research.
Data on the specific physical and chemical properties of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one, such as melting point, boiling point, and solubility, is currently limited in scientific publications.
Information regarding the safety hazards of 2-(Morpholin-4-yl)-benzo[h]chromen-4-one is scarce in scientific literature. As a general precaution, standard laboratory safety protocols should be followed when handling this compound, including wearing appropriate personal protective equipment (PPE) [].